Aminocandin

Description

Contextualization within the Echinocandin Class of Antifungal Agents

Aminocandin (B1250453) belongs to the echinocandin class of antifungal compounds, a relatively new class of antifungals that has become increasingly important for treating invasive fungal infections caused by Candida species nih.gov. Echinocandins are characterized by their unique mechanism of action, which involves the non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex nih.gov. This enzyme is crucial for the synthesis of 1,3-β-D-glucan, a major component of the fungal cell wall, which is essential for fungal integrity and survival nih.govebi.ac.ukmdpi.com. By targeting this fungus-specific enzyme, echinocandins avoid many of the toxicities associated with other classes of antifungal agents nih.gov.

Other prominent members of the echinocandin class include caspofungin, micafungin, and anidulafungin, all of which have demonstrated broad-spectrum activity against Candida species and certain molds like Aspergillus spp. ebi.ac.ukmdpi.comasm.org. This compound shares this broad-spectrum activity, exhibiting potent in vitro activity against various Candida species, including C. albicans, C. krusei, C. lusitaniae, C. tropicalis, and C. glabrata nih.govasm.org. It also demonstrates potent antifungal activity against Aspergillus fumigatus ebi.ac.ukasm.orgfungalinfectiontrust.org.

Historical Perspective of its Preclinical Research and Development

This compound, also known by its synonyms IP960, HMR3270, and NXL201, has undergone extensive preclinical development researchgate.netmedchemexpress.comresearchgate.netdrugbank.com. Its journey into antifungal research began with its identification as a semisynthetic fermentation product derived from Aspergillus sydowii researchgate.netasm.orgindianpediatrics.net.

Early preclinical studies highlighted this compound's promising in vitro and in vivo activity against Candida and Aspergillus species researchgate.netasm.org. Research has evaluated its efficacy in various murine models of invasive fungal infections. For instance, studies in immunocompetent mice with hematogenously disseminated fluconazole-resistant candidiasis demonstrated that this compound treatment resulted in 100% survival and reduced tissue fungal burden, comparable to or even superior to other established antifungals like amphotericin B and caspofungin in certain scenarios oup.com.

Furthermore, this compound's activity was assessed against Candida glabrata, including isolates with reduced caspofungin susceptibility nih.gov. In these studies, this compound proved more potent than caspofungin against such isolates nih.gov. Detailed research findings from these preclinical evaluations have shown its effectiveness in reducing fungal burden in tissues and prolonging survival in infected animal models nih.govresearchgate.netoup.com.

Table 1: In Vitro Activity of this compound against Candida glabrata Isolates with Reduced Caspofungin Susceptibility nih.gov

| Isolate | Caspofungin MIC (mg/L) | This compound MIC (mg/L) |

| CAS-R1 | 4 to >16 | 0.5 to 4 |

Note: MIC values represent the minimum inhibitory concentration.

Another significant finding from preclinical research is this compound's ability to inhibit the adherence of Candida albicans to polystyrene surfaces coated with extracellular matrix proteins or fibronectin, even at sub-inhibitory concentrations core.ac.uk. This anti-adherent property is crucial as adherence is the initial step in biofilm formation, which contributes to the recalcitrance of fungal infections on medical devices core.ac.uk. This activity was observed in both fluconazole-susceptible and fluconazole-resistant strains of C. albicans, suggesting its potential in preventing biofilm development core.ac.uk.

Table 2: Effect of Sub-Inhibitory this compound on Candida albicans Adherence core.ac.uk

| Adherence Surface | Effect on Adherence (p-value) |

| ECM gel | Significant decrease (<0.005) |

| Fibronectin | Significant decrease (<0.005) |

Scientific Significance of this compound as a Semisynthetic Compound

The scientific significance of this compound as a semisynthetic compound lies in its origin and the advantages it offers over purely natural products. As a semisynthetic derivative, it is typically derived from a natural product template that has been chemically modified to enhance its pharmacological properties, such as potency, spectrum of activity, bioavailability, or reduced toxicity asm.orgresearchgate.net. This compound is a semisynthetic derivative of deoxymulundocandin (B1670257) researchgate.net.

This approach allows researchers to leverage the complex chemical structures and biological activities inherent in natural compounds while overcoming their limitations through targeted modifications. For this compound, this has resulted in a compound with a long half-life, which makes infrequent dosing a feasible option, a significant advantage for patient compliance and treatment efficacy researchgate.netmedchemexpress.comasm.orgoup.com. Its elimination half-life has been reported to be between 48 and 58 hours medchemexpress.comoup.com.

The development of semisynthetic echinocandins like this compound is crucial in the ongoing battle against invasive fungal infections. They represent an important addition to the arsenal (B13267) of antifungal compounds, especially given the emergence of drug-resistant strains and the need for new agents with favorable activity profiles ebi.ac.ukasm.orgoup.compatsnap.com. The ability of this compound to demonstrate efficacy against fluconazole-resistant C. albicans and itraconazole-resistant Aspergillus fumigatus strains further underscores its scientific significance researchgate.netindianpediatrics.net.

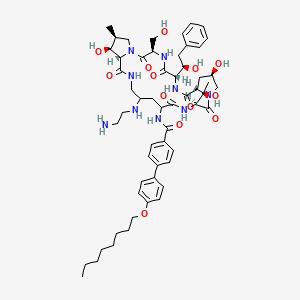

Properties

Molecular Formula |

C56H79N9O13 |

|---|---|

Molecular Weight |

1086.3 g/mol |

IUPAC Name |

N-[(3R,6S,9S,11R,15S,24S,25S,26S)-20-(2-aminoethylamino)-11,25-dihydroxy-15-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-6-[(1R)-1-hydroxy-2-phenylethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-(4-octoxyphenyl)benzamide |

InChI |

InChI=1S/C56H79N9O13/c1-4-5-6-7-8-12-25-78-41-21-19-37(20-22-41)36-15-17-38(18-16-36)50(71)60-42-27-39(58-24-23-57)29-59-54(75)48-49(70)33(2)30-65(48)55(76)43(32-66)61-53(74)47(45(69)26-35-13-10-9-11-14-35)63-52(73)44-28-40(68)31-64(44)56(77)46(34(3)67)62-51(42)72/h9-11,13-22,33-34,39-40,42-49,58,66-70H,4-8,12,23-32,57H2,1-3H3,(H,59,75)(H,60,71)(H,61,74)(H,62,72)(H,63,73)/t33-,34+,39?,40+,42?,43+,44-,45+,46-,47-,48-,49-/m0/s1 |

InChI Key |

JYBUOENGZWTZGU-JZCGONIASA-N |

Isomeric SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)[C@@H]4[C@H]([C@H](CN4C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@@H](NC3=O)[C@@H](C)O)O)[C@@H](CC6=CC=CC=C6)O)CO)C)O)NCCN |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CC(CNC(=O)C4C(C(CN4C(=O)C(NC(=O)C(NC(=O)C5CC(CN5C(=O)C(NC3=O)C(C)O)O)C(CC6=CC=CC=C6)O)CO)C)O)NCCN |

Origin of Product |

United States |

Mechanistic Elucidation of Aminocandin S Antifungal Action

Non-Competitive Inhibition of Fungal β-(1,3)-D-Glucan Synthase

Aminocandin (B1250453), like other echinocandins, functions as a non-competitive inhibitor of fungal β-(1,3)-D-glucan synthase. asm.orgresearchgate.net Non-competitive inhibition is characterized by the inhibitor binding to an allosteric site on the enzyme, which is distinct from the active site where the substrate binds. ucl.ac.uknih.govwikipedia.org This binding can occur irrespective of whether the substrate is already bound to the enzyme. nih.govwikipedia.org Upon binding, the inhibitor induces a conformational change in the enzyme, which diminishes or entirely abolishes its catalytic function. This mechanism reduces the maximum reaction rate (Vmax) of the enzyme without altering its affinity for the substrate (Km). nih.govwikipedia.org

The specific interaction of echinocandins, including this compound, involves binding to the Fks1 subunit of the β-(1,3)-D-glucan synthase complex. patsnap.comresearchgate.netmdpi.com Fks1 is identified as an integral catalytic membrane protein that is essential for the biosynthesis of β-(1,3)-D-glucan. researchgate.netmdpi.com Mutations within the FKS genes, which encode for the β-(1,3)-D-glucan synthase complex, can lead to altered enzyme structure and reduced binding affinity for echinocandins, thereby contributing to fungal resistance. patsnap.commdpi.com

Molecular Interactions with the Catalytic Subunit (e.g., Fks1p)

Consequences for Fungal Cell Wall Biogenesis and Structural Integrity

The inhibition of β-(1,3)-D-glucan synthase by this compound directly impedes the synthesis of β-(1,3)-D-glucan, a critical structural component of the fungal cell wall. vulcanchem.compatsnap.comasm.orgpatsnap.comresearchgate.netcore.ac.uk This disruption leads to a severely weakened fungal cell wall, compromising its structural integrity and inducing significant cellular stress. vulcanchem.compatsnap.comasm.orgpatsnap.comresearchgate.net Consequently, the fungal cells become highly susceptible to osmotic lysis, ultimately leading to cell death. vulcanchem.compatsnap.compatsnap.comresearchgate.net Beyond direct cell lysis, this parietal surface disruption can also interfere with cellular adherence processes, a crucial initial step in biofilm formation, particularly for species like Candida albicans. core.ac.uk

Analysis of Fungicidal Versus Fungistatic Activity Profiles

Echinocandins, including this compound, typically exhibit differential activity profiles depending on the fungal species. They are generally characterized by concentration-dependent fungicidal activity against Candida species, while demonstrating fungistatic activity against Aspergillus species. researchgate.netoup.com

Table 1: Differential Activity Profiles of this compound

| Fungal Species Group | Activity Profile | Description |

| Candida species | Fungicidal | Kills fungal cells directly, often in a concentration-dependent manner. researchgate.netoup.comemcrit.org |

| Aspergillus species | Fungistatic | Inhibits fungal growth and proliferation without necessarily killing the cells outright. patsnap.comresearchgate.netoup.comemcrit.orgindianpediatrics.netresearchgate.net |

This compound exhibits potent antifungal activity across various Candida species, including Candida albicans and Candida tropicalis. vulcanchem.com It has been shown to be fungicidal against most Candida species. researchgate.netoup.comemcrit.org Notably, research indicates that this compound can be more effective than caspofungin against certain isolates of Candida glabrata that exhibit reduced susceptibility to caspofungin. vulcanchem.com Furthermore, studies have demonstrated the anti-adherent properties of this compound against C. albicans, impacting both fluconazole-susceptible and fluconazole-resistant strains by interfering with cell wall adhesins crucial for fungal contact with host extracellular matrix proteins. core.ac.uk

This compound has also shown potent activity against Aspergillus species, including those strains resistant to itraconazole. indianpediatrics.net While effective, its activity against Aspergillus species is generally fungistatic, meaning it inhibits their growth and proliferation rather than directly killing them. patsnap.comresearchgate.netoup.comemcrit.orgindianpediatrics.netresearchgate.net The minimum inhibitory concentration (MIC) results for molds can be species-specific, with a very low MIC90 of 0.5 mg/L reported for Aspergillus fumigatus. indianpediatrics.net

Antifungal Activity Spectrum and Potency Analysis

In Vitro Susceptibility Profiling Across Fungal Genera and Species

The in vitro efficacy of aminocandin (B1250453) has been evaluated against a wide range of fungal isolates, revealing a spectrum of activity that is particularly pronounced against common yeasts and molds responsible for invasive fungal infections.

Activity Against Candida Species

This compound exhibits potent in vitro activity against numerous Candida species, including those that have developed resistance to other antifungal classes like azoles. amazonaws.comoup.com Studies have demonstrated its effectiveness against C. albicans, C. glabrata, C. tropicalis, C. krusei, C. parapsilosis, and C. guilliermondii. nih.govnih.gov

Specifically, this compound has shown excellent activity against Candida albicans and Candida tropicalis. nih.govnih.gov For a fluconazole-resistant strain of C. albicans, the minimum inhibitory concentration (MIC) of this compound was reported to be 0.25 mg/L. oup.commedchemexpress.com In a broader study of 110 Candida isolates, the geometric mean MIC for this compound was 0.02 mg/L, with the most susceptible species being C. glabrata (0.008 mg/L), C. albicans (0.012 mg/L), and C. krusei (0.02 mg/L). amazonaws.com

However, activity against C. parapsilosis and C. guilliermondii is comparatively lower, with geometric mean MICs of 0.4 mg/L and 0.25 mg/L, respectively. amazonaws.com Despite this, this compound has demonstrated greater potency than caspofungin against C. glabrata isolates, including those with reduced susceptibility to caspofungin. nih.govoup.com For instance, against C. glabrata strains with caspofungin MICs ranging from 4 to >16 mg/L, this compound MICs were notably lower, ranging from 0.5 to 4 mg/L. oup.com

Table 1: In Vitro Activity of this compound against Candida Species

| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| C. parapsilosis | 25 | 1.0 | 2.0 | 0.03 - 4.0 | nih.govasm.org |

| C. krusei | 25 | 0.12 | 0.5 | 0.03 - 4.0 | nih.govasm.org |

| C. guilliermondii | 25 | 0.5 | 1.0 | 0.03 - 4.0 | nih.govasm.org |

| C. tropicalis | 25 | 0.25 | 1.0 | 0.03 - 4.0 | nih.govasm.org |

| All Candida spp. | 110 | - | - | 0.002 - 1 | amazonaws.com |

Activity Against Aspergillus Species

This compound demonstrates potent in vitro activity against Aspergillus species, including strains resistant to itraconazole. amazonaws.commedchemexpress.com In a study involving 80 isolates of four different Aspergillus species (A. fumigatus, A. flavus, A. terreus, and A. niger), the geometric mean minimum effective concentration (MEC) for this compound was 0.23 mg/L, with a range of 0.06–2 mg/L. amazonaws.com

For Aspergillus fumigatus, a common cause of invasive aspergillosis, this compound shows significant potency. asm.orgasm.org In one study of 25 A. fumigatus isolates, the MIC₅₀ and MIC₉₀ were 0.25 µg/mL and 0.5 µg/mL, respectively, with a narrow MIC range of 0.12 to 0.5 µg/mL. nih.govasm.org This indicates consistent activity against this key pathogen.

**Table 2: In Vitro Activity of this compound against *Aspergillus fumigatus***

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| A. fumigatus | 25 | 0.25 | 0.5 | 0.12 - 0.5 | nih.govasm.org |

Activity Against Other Fungal Pathogens

The antifungal spectrum of this compound is more limited when it comes to certain other fungal pathogens. ebi.ac.ukasm.org While it shows some activity against Scedosporium species, it is not active against Fusarium species or Zygomycetes. ebi.ac.ukmedchemexpress.comasm.org

For Scedosporium species, the activity of this compound is considered limited, with an MIC₉₀ of 8 µg/mL. asm.orgasm.org Against Zygomycetes, which include genera such as Absidia, Mucor, and Rhizopus, this compound showed poor activity, with MICs ranging from 4.0 to >16 µg/mL. asm.orgasm.org Similarly, no activity was observed against Fusarium isolates, with MICs reported to be between 128 to >256 µg/mL. asm.orgasm.org

Table 3: In Vitro Activity of this compound against Other Fungal Pathogens

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| Scedosporium spp. | 25 | 8.0 | 8.0 | 4.0 - 8.0 | nih.govasm.org |

| Zygomycetes | 25 | 16 | >16 | 4.0 - >16 | nih.govasm.org |

| Fusarium spp. | 25 | >256 | >256 | 128 - >256 | nih.govasm.org |

Determination and Interpretation of Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. nih.govasm.org For echinocandins like this compound when tested against yeasts, the MIC endpoint is typically defined as the lowest concentration that inhibits 50% of fungal growth compared to the growth control. asm.org The methodologies for determining these values are standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI), using methods M27-A2 for yeasts and M38-A for filamentous fungi. nih.govasm.org

The MIC values for this compound against Candida species are generally low, indicating high potency. nih.govasm.org For most Candida species, the MIC ranges are quite similar, falling between 0.03 to 4.0 µg/ml. asm.orgasm.org This suggests a consistent level of activity across the genus. However, for filamentous fungi, the MICs are more species-specific. asm.orgasm.org For instance, the potent activity against A. fumigatus (MIC₉₀ of 0.5 µg/mL) contrasts sharply with the lack of activity against Fusarium spp. (MIC range of 128 to >256 µg/mL). nih.govasm.org

It is important to note that while MICs provide a valuable in vitro measure of antifungal activity, their direct clinical correlation can vary. nih.gov For example, although this compound demonstrates higher in vitro potency against caspofungin-resistant C. glabrata, higher doses may still be required to achieve a therapeutic effect in vivo for infections caused by such isolates. nih.govnih.gov

Molecular Mechanisms of Fungal Resistance to Aminocandin

Genetic Basis of Resistance: Mutations in FKS Genes Encoding Glucan Synthase Subunits

Echinocandins, including aminocandin (B1250453), function as non-competitive inhibitors of β-1,3-glucan synthase, a crucial enzyme responsible for synthesizing β-1,3-glucan, a major polysaccharide component of the fungal cell wall. fishersci.cahelsinki.finih.govwikipedia.orgciteab.cominvivochem.cn This enzyme complex comprises catalytic subunits encoded by FKS genes, specifically FKS1, FKS2, and in some species, FKS3. helsinki.fiinvivochem.cnnih.govbetaglucandata.com

The most well-understood mechanism of acquired resistance to echinocandins involves point mutations within highly conserved "hot spot" regions (HS1, HS2, and HS3) of these FKS genes. helsinki.fiwikipedia.orgbetaglucandata.com These amino acid substitutions in the Fks subunits of glucan synthase lead to a significant decrease in the enzyme's sensitivity to the drug. For instance, mutations at serine 645 in HS1 of Fks1p are a common cause of echinocandin resistance in Candida albicans. In Candida glabrata, mutations such as D632E in Fks1p and F659V in Fks2p have been linked to clinical echinocandin resistance, reducing the drug sensitivity of the mutant β-1,3-glucan synthase by two to three log orders relative to the wild-type enzyme. betaglucandata.com These mutations can also impact the catalytic efficiency (Vmax) of the enzyme and influence the relative expression of FKS genes. betaglucandata.com

Beyond acquired resistance, some Candida species, such as Candida parapsilosis and Candida guilliermondii, exhibit intrinsic resistance due to naturally occurring FKS mutations. While these mutations confer elevated minimum inhibitory concentrations (MICs), the level of reduced glucan synthase sensitivity is generally lower compared to that observed with acquired FKS mutations. helsinki.fi

The following table summarizes key FKS mutations associated with echinocandin resistance:

| Fungal Species | Gene/Hotspot | Mutation Example(s) | Effect on Resistance | References |

| Candida albicans | FKS1 HS1 | S645P (Serine 645 to Proline) | Reduced echinocandin sensitivity | |

| Candida glabrata | FKS1 HS1 | D632E (Aspartate 632 to Glutamate) | Reduced drug sensitivity of glucan synthase | betaglucandata.com |

| Candida glabrata | FKS2 HS1 | F659V (Phenylalanine 659 to Valine) | Reduced drug sensitivity of glucan synthase | betaglucandata.com |

| Candida parapsilosis | FKS (Intrinsic) | Naturally occurring mutations | Elevated MICs, lower reduced glucan synthase sensitivity | helsinki.fi |

| Candida guilliermondii | FKS (Intrinsic) | Naturally occurring mutations | Elevated MICs, lower reduced glucan synthase sensitivity | helsinki.fi |

Role of Cellular Homeostasis and Biosynthetic Pathways in Intrinsic Resistance

Fungal cells possess dynamic compensatory mechanisms, particularly involving cell wall remodeling and cellular homeostasis, which contribute to both intrinsic and adaptive resistance to echinocandins. helsinki.fi

Sphingolipids are crucial components of the eukaryotic plasma membrane, playing diverse roles, including their concentration in lipid rafts. nih.gov Efficient sphingolipid biosynthesis is essential for protecting Saccharomyces cerevisiae and Candida albicans cells against the antifungal activity of echinocandins, suggesting their involvement in maintaining cell integrity or influencing glucan synthase function. acs.orgnih.gov

Research indicates that mutations in genes involved in sphingolipid biosynthesis can impact echinocandin susceptibility. For example, in S. cerevisiae and C. albicans, deletants of sphingolipid biosynthetic pathway genes such as FEN1 and SUR4 (or their orthologs) exhibit increased sensitivity to certain antifungals. Specifically, in C. glabrata, mutations in the FEN1 gene, which encodes a fatty acid elongase involved in sphingolipid biosynthesis, have been observed to emerge rapidly during caspofungin treatment. These fen1 mutants display reduced caspofungin susceptibility, which is associated with decreased drug binding to the plasma membrane and an accumulation of phytosphingosine (B30862), a sphingolipid biosynthesis intermediate. Increased levels of phytosphingosine can potentially render glucan synthase less susceptible to echinocandin inhibition.

A significant adaptive response to echinocandin-induced inhibition of β-1,3-glucan synthesis is a compensatory increase in chitin (B13524) synthesis. helsinki.fi Chitin, another vital component of the fungal cell wall, is upregulated when β-1,3-glucan synthesis is impaired, serving as a stress response mechanism. This elevated chitin content in the cell wall contributes to reduced echinocandin susceptibility and can be observed as a part of the "paradoxical effect" (see Section 4.3). helsinki.fi Studies have shown that mutants with defects in chitin synthesis exhibit markedly aggravated susceptibility when exposed to combinations of echinocandins and other antimicrobial agents like colistin (B93849). nih.gov

Contribution of Sphingolipid Biosynthesis

Adaptive Resistance Mechanisms and Associated Phenotypes

Fungi can develop adaptive resistance through stress response pathways that enable them to tolerate echinocandin exposure. Upon encountering echinocandins, Candida albicans can activate signaling pathways such as HOG1, CEK1, PKC MAP kinase, and Ca2+-calcineurin. helsinki.fiwikipedia.org These cellular stress responses lead to significant cell wall remodeling, including an increase in both chitin and glucan synthesis, which enhances the cell's tolerance to echinocandins. helsinki.fi

A notable adaptive resistance mechanism observed with echinocandins, including this compound, is the "paradoxical effect" or "Eagle effect." helsinki.fi This phenomenon is characterized by a paradoxical increase in fungal growth at drug concentrations above the minimum inhibitory concentration (MIC). helsinki.fi For this compound, a paradoxical effect has been demonstrated against Candida species in vitro. This effect is often associated with microscopic changes in cell morphology, such as the accumulation of enlarged, globose cells, suggesting that drug-induced alterations in cell wall composition are a key underlying mechanism. The compensatory increase in cell wall components like chitin is thought to play a role in this paradoxical growth. helsinki.fi

Chemical Synthesis, Structural Modifications, and Structure Activity Relationship Sar Studies

Semisynthetic Derivation from Natural Fermentation Products (e.g., Aspergillus sydowii, Mulundocandin)

Aminocandin (B1250453) is specifically a semisynthetic fermentation product obtained from Aspergillus sydowii. researchgate.netasm.org This fungus is known for producing various metabolites, and its fermentation broth serves as a source for the initial natural product. uniroma1.itmycoanatomical.comsemanticscholar.org this compound is also described as being derived from mulundocandin (B1205047). uniroma1.itresearchgate.net Mulundocandin itself is an antifungal lipopeptide belonging to the echinocandin class. researchgate.netnih.gov Its core structure comprises a cyclic hexapeptide, which includes unusual amino acids such as serine, threonine, 3-hydroxy-4-methylproline, 3,4-dihydroxyhomotyrosine, 4-hydroxyproline, and 4,5-dihydroxyornithine. researchgate.net

The semisynthetic process typically involves the enzymatic deacylation of a natural product, such as echinocandin B, to yield a peptide "nucleus." This biologically inactive nucleus then serves as a substrate for chemical reacylation at its N-terminus with various synthetic side chains, leading to novel analogs. nih.gov In the case of this compound, this derivation from mulundocandin involves the incorporation of a synthetic 4'-(octyloxy)biphenyl side chain, along with modifications to the ornithine and homotyrosine residues. researchgate.net

Strategies for Chemical Modification of the Cyclic Hexapeptide Core

Chemical modifications of the cyclic hexapeptide core are crucial for imparting novel properties to echinocandin derivatives. uniroma1.it A primary motivation for these modifications is to address the chemical instability inherent in echinocandins that contain a hemiaminal function. uniroma1.it This instability can lead to the formation of inactive degradation products under mild acidic or basic conditions. uniroma1.it

Modifications at the Ornithine Hemiaminal Function

The ornithine hemiaminal function has been a particularly fruitful site for chemical alterations within the echinocandin structure. uniroma1.it Various chemical strategies, including reduction, substitution, and alkylation chemistries, have been employed at this position. uniroma1.it A key approach to improving stability involves the chemical reduction of the hemiaminal to a more stable amide linkage, yielding "deoxygenated" analogs. uniroma1.itresearchgate.net

Historically, echinocandins possessing a hemiaminal function could be converted into corresponding ether or thioether analogs through reactions with excess alcohol or thiol in the presence of a catalytic acid. uniroma1.it Subsequent reduction of the carbon-sulfur bonds in these intermediates, for example, using Raney-Nickel, provided deoxygenated derivatives. uniroma1.it More contemporary methods for hemiaminal reduction involve one-step procedures utilizing reducing agents such as triethylsilane or sodium cyanoborohydride in protic solvents like acetic acid or trifluoroacetic acid. uniroma1.it Semisynthetic modifications at position-12 (the ornithine-5-position, hemiaminal function) of mulundocandin have successfully created new carbon-carbon (C-C) and carbon-hydrogen (C-H) linkages to enhance chemical stability. nih.gov Additionally, the Lewis acid-catalyzed introduction of electron-rich aryl groups at position-12 of mulundocandin has been explored. nih.gov

Investigation of Alternative Derivatization Approaches for Modulating Biological Properties

Beyond the ornithine hemiaminal, other sites on the cyclic hexapeptide core have been targeted for derivatization to modulate biological properties. The homotyrosine residue, for instance, has been a significant area for analog synthesis. uniroma1.it Studies on the homotyrosine position have underscored the importance of both chain length and the phenolic hydroxyl group for activity. uniroma1.it Notably, analogs featuring a 4'-methyl or 4'-amino group on the aromatic ring of the homotyrosine residue exhibited reduced potency in vitro and were entirely inactive in vivo. uniroma1.it

An alternative derivatization strategy involves the ring opening at the hemiaminal function, followed by the chemical excision of the ornithine residue and its associated lipophilic side chain. The resulting pentapeptide can then be used to regenerate the structure with a variety of synthetic surrogates. uniroma1.it

Influence of Lipophilic Side Chain Structural Variations on Antifungal Potency

The lipophilic side chain of echinocandins is a critical determinant of antifungal potency and also influences properties such as hemolysis. uniroma1.it Consequently, replacing the natural side chain with synthetic variants is a common strategy to improve antifungal activity and mitigate undesirable characteristics. uniroma1.it

Rational Design Principles for Novel this compound Analogs with Modified Characteristics

Rational design principles for novel this compound analogs are guided by the aim to improve various characteristics, including antifungal potency, spectrum of activity, pharmacokinetic profile, solubility, stability, and safety. researchgate.net A key principle involves combining optimized modifications to the hexapeptide core with an optimized lipophilic side chain to achieve highly potent analogs. uniroma1.it

Addressing the inherent chemical instability of the hemiaminal function is a significant aspect of rational design, as modifications at this site can lead to improved stability. uniroma1.itnih.gov The overarching goal is to impart novel and desirable properties to the resulting derivatives. uniroma1.it Understanding the intricate structure-activity relationships (SAR) is fundamental to this process, allowing for targeted modifications that enhance specific attributes. uniroma1.itnih.govnih.gov For instance, the length, lipophilicity, and geometry of the side chain are critical parameters that are carefully considered in the design of new echinocandin analogs. uniroma1.itnih.gov The success of such rational design is exemplified by this compound itself, which exhibits an extended half-life, suggesting the potential for less frequent dosing. researchgate.netasm.org

Preclinical Pharmacological and Efficacy Studies in Defined Infection Models

Evaluation in Murine Models of Disseminated Candidiasis

Aminocandin (B1250453) has been assessed in murine models of invasive candidiasis, demonstrating efficacy in reducing fungal burden and improving survival outcomes. nih.govebi.ac.ukresearchgate.netnih.gov

In murine models of disseminated candidiasis, this compound has shown significant activity in reducing fungal burden in various organs, including the kidneys, liver, brain, and lungs. nih.govebi.ac.ukresearchgate.netoup.comnih.gov

For instance, in a neutropenic murine model of disseminated Candida tropicalis infection, this compound at doses of ≥1.0 mg/kg/day was as effective as amphotericin B in reducing organ burdens. Specifically, this compound at 1.0, 2.5, and 5.0 mg/kg/day significantly lowered fungal burdens in all organs compared to lower doses (≤0.25 mg/kg/day), fluconazole (B54011), and control groups (P < 0.02). oup.comnih.gov While amphotericin B was the only regimen to reduce organ burdens to below detectable levels in 40% of mice, this compound still demonstrated potent activity. oup.comnih.gov

In studies involving Candida albicans, single doses of this compound (5 and 15 mg/kg) exhibited fungicidal activity, leading to reductions in fungal burden in kidney tissue. ebi.ac.uknih.gov Higher single doses of this compound (≥10 mg/kg) were required to effectively reduce fungal burden against Candida glabrata isolates with elevated caspofungin MICs. nih.gov

This compound has consistently demonstrated the ability to prolong survival in murine models of disseminated candidiasis. ebi.ac.ukresearchgate.netnih.govoup.com

In a therapeutic study against Candida albicans, single doses of this compound ≥2.5 mg/kg significantly prolonged survival. ebi.ac.uknih.gov As a prophylactic agent, this compound at 5 and 30 mg/kg prolonged survival when administered 7 days before inoculation. Notably, at 30 mg/kg, this compound was effective in prolonging survival even when the interval between dose and inoculation was extended to 14 days, surpassing caspofungin in this regard. ebi.ac.uknih.gov

In an immunocompetent murine model of disseminated candidiasis caused by a fluconazole-resistant Candida albicans strain, this compound treatment, particularly when given intravenously twice a week, resulted in 100% survival. This outcome was comparable to caspofungin and superior to fluconazole (70% mortality by day 17) and amphotericin B (60% survival by day 17). oup.comoup.com

A study involving Candida tropicalis infection in neutropenic mice showed that this compound at 2.5 and 5 mg/kg/day, along with amphotericin B, yielded 80% survival. This compound at 1 mg/kg/day resulted in 70% survival, significantly outperforming fluconazole (10% survival) and control groups (0-10% survival). nih.gov

Table 1: Survival Rates in Murine Disseminated Candida tropicalis Infection Model nih.gov

| Treatment Group | Survival Rate (%) |

| This compound 5 mg/kg/day | 80 |

| This compound 2.5 mg/kg/day | 80 |

| This compound 1 mg/kg/day | 70 |

| This compound 0.25 mg/kg/day | 30 |

| This compound 0.1 mg/kg/day | 20 |

| Amphotericin B | 80 |

| Fluconazole 50 mg/kg/day | 10 |

| Control | 0-10 |

This compound has demonstrated significant activity against fluconazole-resistant Candida strains in murine models. nih.govebi.ac.ukresearchgate.netoup.comnih.govoup.comoup.comfungalinfectiontrust.orgcore.ac.uk

In an immunocompetent murine model of disseminated candidiasis caused by a fluconazole-resistant Candida albicans strain, this compound administered intravenously once or twice weekly at 5 and 10 mg/kg resulted in 100% survival. The tissue fungal burden in this compound-treated groups was significantly lower than in the untreated control (5.64 ± 1.11 log10 cfu) and fluconazole-treated groups (5.52 ± 1.56 log10 cfu), and comparable to amphotericin B and caspofungin. oup.comoup.com

Furthermore, this compound's anti-adherent properties against Candida albicans were observed to be independent of fluconazole resistance, inhibiting adherence of both fluconazole-susceptible and fluconazole-resistant strains to surfaces coated with extracellular matrix gel or fibronectin. core.ac.uk

Analysis of Survival Outcomes in Infected Models

Evaluation in Murine Models of Disseminated Aspergillosis

This compound has also shown activity in murine models of disseminated aspergillosis, including against itraconazole-susceptible and -resistant Aspergillus fumigatus strains. ebi.ac.ukfungalinfectiontrust.orgamazonaws.comescmid.org

In neutropenic murine models of disseminated aspergillosis, this compound at doses ≥1 mg/kg was highly effective in reducing mortality and organ burden. ebi.ac.ukfungalinfectiontrust.org Fungicidal activity, with organ burden reduced to below detectable levels in 40% of mice infected with A. fumigatus AF293 and 50% of mice infected with AF91 (an itraconazole-resistant strain), was observed with this compound at 5 mg/kg. ebi.ac.ukfungalinfectiontrust.org this compound demonstrated a dose-dependent response, with 1-10 mg/kg being more effective than 0.25 mg/kg in terms of prolonged survival and reduction of organ burden in the liver and kidneys. fungalinfectiontrust.org

Table 2: Fungal Burden Reduction in Murine Disseminated Aspergillus fumigatus Infection fungalinfectiontrust.org

| Treatment Group | Strain | % Mice with Organ Burden Below Detectable Levels |

| This compound 5 mg/kg | AF293 | 40 |

| This compound 5 mg/kg | AF91 | 50 |

Pharmacodynamic Correlates of Efficacy in Preclinical Models (e.g., Peak/MIC Ratio, AUC/MIC)

Pharmacodynamic studies in preclinical models have identified key parameters correlating with this compound's efficacy. The pharmacodynamic parameter that best correlated with this compound efficacy in a Candida albicans murine model of disseminated candidiasis was the peak/MIC ratio. scispace.comresearchgate.netoup.comresearchgate.net

Fungistatic activity in vivo was observed at a peak/MIC ratio of 3.72, with maximal fungal killing occurring at ratios near 10. scispace.comresearchgate.netoup.comresearchgate.net This indicates a concentration-dependent fungicidal effect. amazonaws.comoup.comresearchgate.netucla.edu The area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio also showed a moderate correlation with treatment outcomes (R² = 79%). amazonaws.com

These findings suggest that large, infrequent doses may be an effective strategy for this compound, supported by its concentration-dependent activity and prolonged post-antifungal effects (PAFE), which ranged from 8 to 80 hours in Candida species in vitro. nih.govamazonaws.comoup.comresearchgate.netnih.gov

Table 3: Pharmacodynamic Correlates of this compound Efficacy scispace.comresearchgate.netoup.comresearchgate.net

| Pharmacodynamic Parameter | Effect |

| Peak/MIC Ratio ≈ 3.72 | Fungistatic activity |

| Peak/MIC Ratio ≈ 10 | Maximal fungal killing |

Advanced Research on Synergistic Antifungal Strategies

Combination Studies with Non-Antifungal Agents

Significant research has explored the synergistic potential of Aminocandin (B1250453) when combined with agents not traditionally classified as antifungals. A notable example is the antibiotic colistin (B93849), which primarily targets Gram-negative bacteria by disrupting their cell membranes. oup.comwikipedia.orgmims.com Despite its primary antibacterial role, colistin has demonstrated synergistic activity with echinocandins, including this compound, against a wide range of Candida species. oup.compatsnap.comebi.ac.uknih.govresearchgate.net

A large-scale screening effort, involving 38,758 diverse chemical compounds, was conducted to identify substances that could synergistically enhance this compound's antifungal activity. oup.compatsnap.comebi.ac.uknih.govresearchgate.netresearchgate.net These studies revealed that the combination of colistin and this compound resulted in a more rapid and pronounced permeabilization of Candida albicans cells compared to the effects of either drug administered alone. oup.compatsnap.comebi.ac.uknih.govresearchgate.net It was observed that the susceptibility of the fungal strain to echinocandins was a prerequisite for this synergistic effect to occur. oup.compatsnap.comebi.ac.uknih.govresearchgate.net While colistin alone typically lacks antifungal activity, its combination with echinocandins proves effective. mdpi.com

Mechanistic Basis of Synergy (e.g., Fungal Cell Membrane Permeabilization with Colistin)

The mechanistic understanding of the synergy between echinocandins and colistin points to a two-pronged attack on the fungal cell. Echinocandins, by inhibiting β-1,3-glucan synthase, weaken the integrity of the fungal cell wall. oup.compatsnap.comebi.ac.uknih.govresearchgate.net This structural compromise of the cell wall then facilitates the access of colistin to the fungal cell membrane. oup.compatsnap.comebi.ac.uknih.govresearchgate.net

Colistin, a cationic polypeptide, is known to exert its antimicrobial effects by interacting with and disrupting cell membranes. wikipedia.orgmims.comnih.gov In the context of fungi, this facilitated access allows colistin to perturb the fungal membranes, leading to increased permeabilization and leakage of intracellular contents. oup.compatsnap.comebi.ac.uknih.govresearchgate.net This membrane disruption, in turn, reinforces the antifungal activity of echinocandins, creating a potent synergistic effect. oup.compatsnap.comebi.ac.uknih.govresearchgate.net Furthermore, research has identified that efficient sphingolipid and chitin (B13524) biosynthesis pathways are crucial for protecting Saccharomyces cerevisiae and C. albicans cells against the combined antifungal assault, suggesting these pathways play a role in fungal resistance or compensatory mechanisms. oup.compatsnap.comebi.ac.uknih.govresearchgate.net

High-Throughput Screening Methodologies for Identifying Synergistic Compounds

High-throughput screening (HTS) methodologies are instrumental in the discovery of synergistic compounds. For this compound, a large-scale screen was performed to identify compounds that could enhance its antifungal activity. This involved testing a collection of 38,758 chemicals at a subinhibitory concentration of this compound. oup.compatsnap.comebi.ac.uknih.govresearchgate.netresearchgate.net The screening was conducted in 96-well plates utilizing automated platforms, such as the Tecan Freedom EVO 200. oup.comresearchgate.net Candida albicans wild-type cells (strain SC5314) were cultured in the presence of both this compound and the individual tested compounds to observe synergistic interactions. oup.comresearchgate.net The suitability of HTS assays for hit identification is often evaluated using metrics like the "Z-factor". researchgate.net

Application of Chemogenomic Screens and Analysis of Mutant Strains in Synergy Research

Chemogenomic screens and the analysis of mutant strains are powerful tools for unraveling the mechanisms of drug synergy and identifying genes involved in resistance. In the context of this compound synergy research, these methodologies were applied to investigate the interactions between echinocandins and identified synergistic compounds like colistin. oup.compatsnap.comebi.ac.uknih.govresearchgate.net

By testing individual Saccharomyces cerevisiae and C. albicans mutant strains, researchers could pinpoint specific genes and pathways that contribute to natural resistance to the drugs, both individually and in combination. oup.compatsnap.comebi.ac.uknih.govresearchgate.net For instance, the importance of efficient sphingolipid and chitin biosynthesis in protecting fungal cells against the combined effects of this compound and colistin was revealed through these screens. oup.compatsnap.comebi.ac.uknih.govresearchgate.net Chemogenomic screens are also valuable for identifying "combination-specific sensitive strains," which can provide critical insights into the underlying mechanisms driving observed synergistic effects. frontiersin.org

Emerging Research Perspectives and Methodological Advancements

Application of Advanced Chemical Biology Techniques in Aminocandin (B1250453) Research

Chemical biology is an interdisciplinary field that employs chemical principles and techniques to investigate biological systems at a molecular level. frontiersin.orgmdpi.com In the context of antifungal research, advanced chemical biology techniques offer powerful tools to elucidate the precise mechanisms of action of compounds like this compound, identify new drug targets, and understand resistance development. These techniques are instrumental in the design and synthesis of small molecules, such as enzyme inhibitors, to perturb and analyze biological pathways. mdpi.com

Key chemical biology techniques applicable to this compound research include:

Solid-phase peptide synthesis and chemical ligation methods: These allow for the controlled synthesis of peptides and proteins, enabling the creation of modified versions of echinocandins or related molecules to study structure-activity relationships. frontiersin.org This can help in understanding how specific structural features of this compound contribute to its antifungal activity and target specificity.

Protein engineering: This technique can be used to modify fungal enzymes, such as glucan synthase (the target of echinocandins), to investigate their interaction with this compound or to understand mutations that confer resistance. mdpi.comfrontiersin.org

Bioorthogonal chemistry: This involves reactions that occur within living systems without interfering with native biochemical processes, allowing for the labeling and tracking of this compound or its targets in real-time within fungal cells. frontiersin.org

High-throughput analytical approaches: These methods, often coupled with combinatorial chemistry, enable rapid screening and analysis of a vast number of compounds or biological responses, accelerating the discovery of new insights into this compound's effects. frontiersin.org

By applying these advanced chemical biology techniques, researchers can gain a deeper understanding of how this compound interacts with fungal cell wall components, the specific binding sites on glucan synthase, and the molecular consequences of its inhibitory action. This detailed molecular insight is crucial for optimizing existing antifungals and developing next-generation compounds.

Integration of Omics Approaches for Comprehensive Mechanistic Understanding

'Omics' approaches provide a holistic view of biological systems by analyzing large sets of molecules, such as genes, transcripts, proteins, or metabolites. nih.gov Integrating these approaches into this compound research can offer a comprehensive understanding of its mechanistic effects on fungal pathogens and the adaptive responses of fungi to drug exposure.

The primary 'omics' methodologies relevant to understanding this compound's mechanism include:

Transcriptomics: This involves studying the global gene expression profiles of fungi exposed to this compound. By identifying differentially expressed genes, researchers can uncover the cellular pathways affected by the drug, stress responses activated by cell wall disruption, and genes involved in resistance mechanisms. nih.gov For instance, changes in genes related to cell wall biosynthesis, oxidative stress, or efflux pumps could be indicative of the fungal response to this compound.

Proteomics: This approach focuses on identifying and quantifying changes in protein abundance and modifications within fungal cells following this compound treatment. nih.gov Proteomic analysis can reveal which proteins are upregulated or downregulated, providing direct evidence of the cellular machinery impacted by the drug or involved in developing resistance. This could include enzymes in metabolic pathways or structural proteins of the cell wall.

Epigenomics: While less explored for antifungals, epigenomics examines changes in gene expression regulation not caused by alterations in the DNA sequence itself, such as DNA methylation or histone modifications. nih.gov Investigating epigenetic changes in fungi exposed to this compound could reveal novel regulatory mechanisms contributing to drug tolerance or resistance.

Genomics: This involves sequencing the entire genome of fungal isolates, particularly those that develop resistance to this compound. Genomic studies can identify specific mutations in target genes (like FKS genes encoding glucan synthase subunits) or other genes that confer resistance, providing critical information for surveillance and drug development. mdpi.comnih.gov

By combining these 'omics' data, researchers can construct a more complete picture of the molecular events triggered by this compound, from initial target inhibition to downstream cellular responses and the evolution of resistance. This integrated approach facilitates the identification of biomarkers for drug efficacy and resistance, as well as novel targets for combination therapies.

Development of In Vitro Models for Studying this compound Interactions with Fungal Biofilm Architectures

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal agents, leading to persistent infections. nih.govnih.gov this compound, as an echinocandin, is recognized for its activity against fungal biofilms, particularly those formed by Candida species. mdpi.comresearchgate.net The development and application of robust in vitro models are essential for studying how this compound interacts with these complex microbial communities.

In vitro biofilm models aim to mimic the conditions under which biofilms form in the host, allowing for controlled investigation of their development, architecture, and susceptibility to antimicrobial agents. nih.govcassara.com.ar Common models include:

Catheter-based models: These involve the adhesion of Candida species onto catheter discs or polymethyl-methacrylate strips, simulating medical device-associated infections. cassara.com.ar

Microtiter plate models: These are widely used for high-throughput screening of antifungal agents against biofilms. nih.gov

Quantification of biofilm growth and drug efficacy in these models typically involves:

Biomass measurements: Such as dry weight or crystal violet staining. cassara.com.ar

Metabolic activity assays: Including tetrazolium salt (MTT) reduction assays or XTT reduction assays, which measure the metabolic viability of biofilm cells. nih.govcassara.com.ar

Time-kill tests: These provide detailed information about antimicrobial efficacy as a function of both time and concentration. nih.gov

For evaluating drug interactions, the checkerboard microdilution method is frequently employed, with results analyzed using metrics like the Fractional Inhibitory Concentration Index (FICI) and the ΔE model. nih.gov Studies have shown that echinocandins exhibit potent and lasting anti-biofilm activity in vitro. researchgate.net While echinocandins, including this compound, show good activity against biofilms of Candida albicans, C. dubliniensis, C. glabrata, and C. krusei, their activity can be more variable against C. tropicalis and C. parapsilosis biofilms. researchgate.net Continued development and refinement of these in vitro models are crucial for understanding the nuances of this compound's activity against diverse fungal biofilm architectures and for identifying potential synergistic combinations with other agents.

Q & A

Q. What experimental models are established for evaluating Aminocandin’s antifungal activity?

Answer: this compound’s efficacy is typically assessed using in vitro models (e.g., broth microdilution assays to determine minimum inhibitory concentrations (MICs) against fungal strains like Candida spp.) and in vivo models (e.g., murine systemic candidiasis). Ensure models align with CLSI guidelines for reproducibility. Include controls for antifungal susceptibility testing and validate results using statistical methods like ANOVA for inter-group comparisons .

Q. Which pharmacokinetic parameters are critical for preclinical evaluation of this compound?

Answer: Key parameters include bioavailability (oral vs. intravenous administration), half-life (t½), volume of distribution (Vd), and protein-binding efficiency . Use LC-MS/MS for plasma concentration analysis and compartmental modeling to estimate clearance rates. Compare these metrics with existing echinocandins (e.g., caspofungin) to contextualize findings .

Q. What are the standard protocols for synthesizing and characterizing this compound?

Answer: Synthesis involves multi-step enzymatic modification of precursor compounds, followed by purification via preparative HPLC. Characterization requires NMR (¹H/¹³C for structural confirmation), mass spectrometry (HRMS for molecular weight), and HPLC-UV for purity assessment. Document reaction yields, solvent systems, and spectroscopic data in compliance with IUPAC guidelines .

Advanced Research Questions

Q. How should experimental designs account for emerging resistance mechanisms to this compound?

Answer: Incorporate longitudinal resistance assays using serial fungal passaging under sub-inhibitory this compound concentrations. Employ genomic sequencing (e.g., whole-genome SNP analysis) to identify mutations in FKS genes linked to β-1,3-glucan synthase alterations. Test combinatorial therapies (e.g., with fluconazole) to assess synergy via checkerboard assays and calculate fractional inhibitory concentration indices (FICIs) .

Q. What methodological strategies resolve contradictions between in vitro and in vivo efficacy data?

Answer: Conduct meta-regression analysis to identify confounding variables (e.g., inoculum size, immune status in animal models). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MICs with in vivo outcomes. Validate discrepancies by repeating experiments under harmonized conditions (e.g., standardized fungal strains, dosing regimens) .

Q. How can computational modeling enhance understanding of this compound’s target interactions?

Answer: Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities between this compound and β-1,3-glucan synthase. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-enzyme complexes. Cross-reference computational data with experimental IC50 values and crystallographic structures (if available) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Answer: Use non-linear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values. Apply Hill slope analysis to evaluate cooperative binding effects. For in vivo survival data, employ Kaplan-Meier plots with log-rank tests. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers integrate this compound findings with existing literature?

Answer: Perform systematic reviews using PRISMA guidelines to identify knowledge gaps. Compare results with prior studies via network meta-analysis (NMA) for indirect efficacy comparisons. Highlight novel contributions (e.g., unique resistance mechanisms) and reconcile disagreements using sensitivity analyses .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound experiments across labs?

Answer: Adopt FAIR data principles : publish raw datasets (e.g., MIC values, chromatograms) in repositories like Zenodo. Document detailed protocols (e.g., fungal culture conditions, instrument calibration) using platforms like protocols.io . Include negative controls and replicate experiments (n ≥ 3) to confirm reliability .

Q. How can researchers address ethical challenges in this compound-related animal studies?

Answer: Follow ARRIVE 2.0 guidelines for in vivo research: justify sample sizes via power analysis, minimize suffering through humane endpoints, and obtain ethics committee approval. Use alternatives (e.g., Galleria mellonella larvae) where feasible to reduce vertebrate use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.